molecular formula C20H21NO5 B13437889 rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

Cat. No.: B13437889
M. Wt: 355.4 g/mol
InChI Key: VSKJOSVYDOHRGI-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is a synthetic compound often used in research and development. It is a versatile small molecule scaffold that finds applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical pathways. The hydroxy group at the 3-position can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline include:

Uniqueness

What sets this compound apart is its specific configuration and functional groups, which provide unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

InChI

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18+/m1/s1

InChI Key

VSKJOSVYDOHRGI-MSOLQXFVSA-N

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.